molecular formula C21H30N2O4 B2803700 Benzyl tert-butyl bicyclo[2.2.2]octane-1,4-diyldicarbamate CAS No. 2204460-27-3

Benzyl tert-butyl bicyclo[2.2.2]octane-1,4-diyldicarbamate

Cat. No. B2803700
CAS RN: 2204460-27-3
M. Wt: 374.481
InChI Key: RIWWNLDZKJLHBY-UHFFFAOYSA-N
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Description

“Benzyl tert-butyl bicyclo[2.2.2]octane-1,4-diyldicarbamate” is a chemical compound with the molecular formula C21H30N2O4 . It is a solid substance .


Synthesis Analysis

While specific synthesis methods for “Benzyl tert-butyl bicyclo[2.2.2]octane-1,4-diyldicarbamate” were not found, similar compounds such as bicyclo[2.1.1]hexane modules have been synthesized using photochemistry to access new building blocks via [2 + 2] cycloaddition .


Molecular Structure Analysis

The molecular structure of “Benzyl tert-butyl bicyclo[2.2.2]octane-1,4-diyldicarbamate” is characterized by a bicyclic structure with a carbamate functional group . The InChI code for this compound is 1S/C19H26N2O4/c1-17(2,3)25-16(23)21-19-10-9-18(12-19,13-19)20-15(22)24-11-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,22)(H,21,23) .


Physical And Chemical Properties Analysis

“Benzyl tert-butyl bicyclo[2.2.2]octane-1,4-diyldicarbamate” is a solid substance . Its molecular weight is 374.47 . The compound’s density and boiling point are predicted to be 1.16±0.1 g/cm3 and 521.7±50.0 °C, respectively .

Scientific Research Applications

Catalysis of Morita–Baylis–Hillman (MBH) and Knoevenagel Reactions

DABCO serves as a versatile catalyst in MBH and Knoevenagel reactions. It acts as both a base and a nucleophile, facilitating the formation of carbon–carbon bonds. The cyclic structure of DABCO prevents nitrogen inversion, making it an effective catalyst for these reactions .

Functionalization of Bicyclo[3.2.1]-octanes

Researchers have explored DABCO derivatives for the synthesis of highly functionalized bicyclo[3.2.1]-octanes. These compounds exhibit interesting properties and potential applications in asymmetric catalysis and as anticancer agents .

Enantioselective Synthesis of Bicyclo[2.2.2]octane-1-carboxylates

DABCO enables the rapid and enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free, mild conditions. An open transition state mediates this process, providing excellent yields and selectivities .

Adsorbent for Selective Separation of Cr(VI) Ions

Functionalized mesoporous silica SBA-15, modified with DABCO (SBA-15@DABCO), serves as a highly selective adsorbent for Cr(VI) ions in water samples. This material allows preconcentration before flame atomic absorption spectrometry (FAAS) analysis .

Ion Receptors and Metallocycles

DABCO derivatives have been explored as ion receptors and metallocycles due to their unique structural features. These applications extend beyond organic synthesis and offer potential in supramolecular chemistry .

Functionalization of Anion Exchange Membranes

DABCO-functionalized anion exchange membranes have been investigated for microbial fuel cells. These membranes exhibit promising electrochemical properties and environmental compatibility .

Safety and Hazards

The safety information available indicates that “Benzyl tert-butyl bicyclo[2.2.2]octane-1,4-diyldicarbamate” is associated with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

benzyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[2.2.2]octanyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O4/c1-19(2,3)27-18(25)23-21-12-9-20(10-13-21,11-14-21)22-17(24)26-15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWWNLDZKJLHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl tert-butyl bicyclo[2.2.2]octane-1,4-diyldicarbamate

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